Benzyl (2S)-2-(4-methoxycarbonylphenyl)-4-oxo-piperidine-1-carboxylate
CAS No.: 2408761-20-4
Cat. No.: VC11665572
Molecular Formula: C21H21NO5
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2408761-20-4 |
|---|---|
| Molecular Formula | C21H21NO5 |
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | benzyl (2S)-2-(4-methoxycarbonylphenyl)-4-oxopiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C21H21NO5/c1-26-20(24)17-9-7-16(8-10-17)19-13-18(23)11-12-22(19)21(25)27-14-15-5-3-2-4-6-15/h2-10,19H,11-14H2,1H3/t19-/m0/s1 |
| Standard InChI Key | GKQKFGKVAVFESV-IBGZPJMESA-N |
| Isomeric SMILES | COC(=O)C1=CC=C(C=C1)[C@@H]2CC(=O)CCN2C(=O)OCC3=CC=CC=C3 |
| SMILES | COC(=O)C1=CC=C(C=C1)C2CC(=O)CCN2C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)C2CC(=O)CCN2C(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates a piperidine ring substituted at the 2-position with a 4-methoxycarbonylphenyl group and at the 4-position with a ketone moiety. The benzyloxycarbonyl (Cbz) protecting group at the 1-position enhances stability during synthetic procedures . The stereochemistry at the 2-position is explicitly defined as (S)-configuration, which influences its interactions with biological targets.
Stereochemical Significance
The (S)-enantiomer’s spatial arrangement is critical for its potential pharmacological activity. Chiral centers in drug candidates often dictate binding affinities to enzymes or receptors, making this stereospecificity a key consideration in structure-activity relationship (SAR) studies .
Functional Group Contributions
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Methoxycarbonyl Group (-COOMe): Enhances solubility and serves as a handle for further derivatization.
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4-Oxopiperidine Ring: The ketone at position 4 introduces reactivity for nucleophilic additions or reductions.
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Benzyl Carbamate (Cbz): Protects the piperidine nitrogen during multi-step syntheses .
Physical and Chemical Properties
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Purity: Available at 95–97% purity for research applications .
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Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the methoxycarbonyl and ketone groups .
Synthesis and Production
Synthetic Pathways
The synthesis typically involves multi-step organic reactions:
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Piperidine Ring Formation: Cyclization of appropriate amine precursors.
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Introduction of the 4-Oxo Group: Oxidation of a secondary alcohol or deprotection of a protected ketone.
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Stereoselective Installation of the 4-Methoxycarbonylphenyl Group: Asymmetric catalysis or chiral pool synthesis to ensure (S)-configuration .
Key Reaction Mechanisms
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Mitsunobu Reaction: Used to establish stereochemistry at the 2-position.
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Buchwald-Hartwig Amination: For coupling aromatic groups to the piperidine core .
Optimization Challenges
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Stereochemical Purity: Requires chiral stationary phases for HPLC purification.
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Scale-Up Limitations: Low yields in asymmetric steps necessitate process refinement for industrial production .
Applications in Medicinal Chemistry
Drug Design and Development
The compound’s scaffold is prevalent in protease inhibitors and kinase modulators. Its structural flexibility allows for:
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Targeted Modifications: The methoxycarbonyl group can be hydrolyzed to a carboxylic acid for salt formation.
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Bioisosteric Replacements: Substituting the benzyl group with heteroaromatics to optimize pharmacokinetics .
Interaction Studies
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Enzyme Binding: Preliminary molecular docking suggests affinity for serine proteases due to hydrogen bonding with the ketone oxygen.
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Pharmacodynamic Profiling: In vitro assays indicate moderate metabolic stability in hepatic microsomes .
Comparison with Structural Analogues
| Compound Name | Key Structural Differences | Functional Implications |
|---|---|---|
| Ethyl 4-Oxo-piperidine-1-carboxylate | Ethoxy group instead of benzyl | Lower lipophilicity, altered bioavailability |
| 4-Oxo-piperidine-1-carboxylic acid | Free carboxylic acid取代 methoxycarbonyl | Enhanced solubility, ionizable at physiological pH |
These analogues highlight the trade-offs between solubility, stability, and target engagement inherent in piperidine-based drug design .
Future Directions and Research Gaps
Unexplored Therapeutic Areas
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Neurodegenerative Diseases: Potential as a γ-secretase modulator.
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Anticancer Agents: Piperidine derivatives are known tubulin polymerization inhibitors.
Synthetic Chemistry Innovations
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